L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl-
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Overview
Description
L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, pharmaceuticals, and industrial processes. Each amino acid in the sequence contributes to the compound’s unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers to ensure precision and efficiency. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as proline and leucine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various alkylating agents and acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyproline, while reduction can yield free thiol groups.
Scientific Research Applications
L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Valine, L-leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-
- L-Valine, N-glycyl-
- L-Valine, L-leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-
Uniqueness
L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence
Properties
CAS No. |
741268-60-0 |
---|---|
Molecular Formula |
C30H52N8O9 |
Molecular Weight |
668.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H52N8O9/c1-7-18(6)25(31)29(45)34-14-22(40)36-19(11-16(2)3)27(43)35-15-24(42)38-10-8-9-20(38)28(44)33-12-21(39)32-13-23(41)37-26(17(4)5)30(46)47/h16-20,25-26H,7-15,31H2,1-6H3,(H,32,39)(H,33,44)(H,34,45)(H,35,43)(H,36,40)(H,37,41)(H,46,47)/t18-,19-,20-,25-,26-/m0/s1 |
InChI Key |
KIZCPUMFPWSHBS-BVGIUOQCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
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